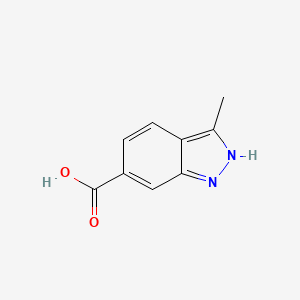

3-methyl-1H-indazole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVKVWJWZDGWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625352 | |

| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-96-6 | |

| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-methyl-1H-indazole-6-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-methyl-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Compounds bearing this heterocyclic motif are rare in nature but have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it a robust and reliable core for designing novel therapeutic agents.[1] this compound (CAS: 201286-96-6) is a key building block within this class, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop potent, targeted drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for professionals in drug discovery and development.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is the cornerstone of drug design, influencing everything from solubility and permeability to its interaction with biological targets.

Core Data Summary

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 201286-96-6 | [2][] |

| Molecular Formula | C₉H₈N₂O₂ | [2][][4] |

| Molecular Weight | 176.17 g/mol | [2][][4] |

| Boiling Point | 439.112°C at 760 mmHg | [] |

| Density | 1.422 g/cm³ | [] |

| IUPAC Name | This compound | [] |

| SMILES | CC1=C2C=CC(=CC2=NN1)C(=O)O | [] |

| InChI | InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | [] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and purity requirements. Below is a detailed protocol for a common synthetic approach, highlighting the chemical logic behind each step.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the hydrolysis of a protected methyl ester to yield the target carboxylic acid.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes the final deprotection and hydrolysis step from a protected precursor, a common strategy in multi-step organic synthesis.[2]

Objective: To synthesize this compound by hydrolyzing methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate.

Materials:

-

Methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate (1.83 mmol)

-

Methanol (MeOH)

-

Water (H₂O)

-

Potassium Carbonate (K₂CO₃) (7.31 mmol)

-

Potassium Hydrogen Sulfate (KHSO₄)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate (590 mg, 1.83 mmol) in a 3:1 mixture of MeOH/water (72 mL).[2]

-

Rationale: The MeOH/water solvent system is chosen to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃).

-

-

Base Addition: Add potassium carbonate (1.01 g, 7.31 mmol) to the solution.[2]

-

Rationale: K₂CO₃ acts as the base to facilitate the saponification (hydrolysis) of the methyl ester to a carboxylate salt. An excess is used to drive the reaction to completion and neutralize any acidic byproducts. The base also cleaves the trifluoromethylsulfonyl protecting group from the indazole nitrogen.

-

-

Reflux: Heat the mixture at reflux for 2 hours.[2]

-

Rationale: Heating provides the necessary activation energy for the hydrolysis reaction to proceed at a practical rate.

-

-

Work-up (Solvent Removal): Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[2]

-

Rationale: Removing the organic solvent simplifies the subsequent aqueous work-up and product isolation.

-

-

Acidification and Precipitation: Acidify the remaining aqueous solution to a pH of 3-3.5 by adding a solution of KHSO₄. A white precipitate should form.[2]

-

Rationale: Acidification protonates the carboxylate salt, converting it into the neutral, less water-soluble carboxylic acid, causing it to precipitate out of the solution. KHSO₄ is a convenient solid acid for this purpose.

-

-

Isolation and Purification: a. Isolate the white precipitate by vacuum filtration.[2] b. Dissolve the collected solid in Ethyl Acetate (EtOAc) and wash with water in a separatory funnel.[2]

-

Rationale: This step transfers the product into an organic phase, leaving water-soluble impurities (like excess KHSO₄ and K₂SO₄) in the aqueous phase. c. Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product as a white solid.[2] The reported yield for this step is 80%.[2]

-

Reactivity and Derivatization Potential

For drug development professionals, the true value of a scaffold lies in its potential for chemical modification. This compound offers two primary sites for derivatization: the carboxylic acid group and the N-H of the pyrazole ring.

-

Carboxylic Acid (Position 6): The -COOH group is a versatile handle for forming amides, esters, and other derivatives. Amide coupling is particularly relevant, as seen in the development of indazole-3-carboxamides as potent CRAC (calcium-release activated calcium) channel blockers.[5] Standard coupling reagents like HATU or EDC can be used to react the acid with a wide range of amines to build a chemical library for SAR studies.

-

Indazole Nitrogen (Position 1): The N1 position can be alkylated or arylated. This modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target engagement. The synthesis described above utilizes a trifluoromethylsulfonyl group to protect this nitrogen, demonstrating its reactivity.[2]

Diagram of Derivatization Sites

Caption: Key sites for chemical modification on the this compound scaffold.

Applications in Medicinal Chemistry

Indazole-containing compounds are integral to modern drug discovery.[1] The structural motif is found in several approved drugs and clinical candidates. While specific biological data for this compound is not widely published, its utility as an intermediate for pharmacologically active molecules is clear.

-

Enzyme Inhibition: The indazole scaffold is a key component of numerous kinase inhibitors used in oncology.[1] The ability to functionalize both the N1 and C6 positions allows for the creation of libraries to target the ATP-binding pockets of various kinases.

-

CRAC Channel Blockade: Research into indazole-3-carboxamides has identified potent blockers of the CRAC channel, a key regulator of calcium signaling in immune cells.[5] The derivative 12d from this class showed sub-micromolar IC₅₀ values, highlighting the potential for developing novel immunomodulators from indazole carboxylic acids.[5] This suggests that the 6-carboxylic acid isomer could be a valuable starting point for similar investigations.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][7] Avoid creating dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] Some sources recommend storing under an inert atmosphere.[7]

-

Stability: The compound is stable under normal storage conditions.[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its stable heterocyclic core, combined with reactive handles at the N1 and C6 positions, provides a robust platform for generating diverse chemical libraries. While detailed biological characterization of this specific molecule is limited in public literature, the proven success of the broader indazole class in targeting enzymes and ion channels underscores its potential. The synthetic protocols are well-established, and its properties make it an excellent starting point for programs aimed at developing novel therapeutics.

References

[2] ChemicalBook. (n.d.). This compound synthesis. Retrieved from [] BOC Sciences. (n.d.). CAS 201286-96-6 this compound. Retrieved from [6] TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from [7] Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Indazole-6-carboxylic acid. Retrieved from [4] Capot Chemical. (2017). MSDS of this compound. Retrieved from [5] Zhang, et al. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. Retrieved from [1] Wang, et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved from

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 3-methyl-1H-indazole-6-carboxylic acid: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-methyl-1H-indazole-6-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure and nomenclature, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its strategic importance in the design of pharmacologically active agents.

Core Concepts: Structure and Nomenclature

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrazole ring. This indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets.

IUPAC Name: The formal IUPAC name for this compound is This compound .[]

Chemical Structure: The structure is characterized by a methyl group at position 3 and a carboxylic acid group at position 6 of the indazole ring system. The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom, which is the more thermodynamically stable tautomer.[2]

Below is a diagram illustrating the chemical structure and atom numbering of this compound.

Caption: Structure and numbering of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [] |

| Molecular Weight | 176.17 g/mol | [] |

| CAS Number | 201286-96-6 | |

| Boiling Point | 439.112 °C at 760 mmHg | [3] |

| Density | 1.422 g/cm³ | [3] |

| Appearance | White to off-white solid | |

| InChI Key | HJVKVWJWZDGWCG-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below is a detailed, multi-step protocol adapted from reported literature, with explanations for the key transformations.

Experimental Protocol

Objective: To synthesize this compound.

Overall Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 6-methoxy-3-methyl-1H-indazole

-

A solution of 2-fluoro-4-methoxyacetophenone (2.0 g, 12 mmol) in hydrazine (30 mL) is heated at reflux for 48 hours.

-

The reaction mixture is cooled to room temperature, poured into water, and extracted three times with ethyl acetate.

-

The combined organic extracts are concentrated under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and filtered to yield 6-methoxy-3-methyl-1H-indazole as a yellow solid.

-

Expert Insight: The reaction of a 2-fluoro-substituted acetophenone with hydrazine is a classical method for indazole synthesis. The hydrazine acts as a dinucleophile, first forming a hydrazone with the ketone, followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom by the other nitrogen, leading to cyclization.

Step 2: Synthesis of 3-methyl-1H-indazol-6-ol

-

To a solution of 6-methoxy-3-methyl-1H-indazole (620 mg, 3.82 mmol) in dichloromethane (25 mL) at 0 °C, a 1 M solution of boron tribromide in dichloromethane (17 mL) is added.

-

The mixture is stirred at room temperature overnight.

-

The reaction is carefully quenched by slowly pouring it into an iced saturated aqueous solution of sodium bicarbonate.

-

The phases are separated, and the aqueous phase is extracted three times with ethyl acetate.

-

The combined organic extracts are concentrated, and the crude product is purified by chromatography to give 3-methyl-1H-indazol-6-ol as an orange solid.

-

Expert Insight: Boron tribromide is a powerful Lewis acid used for the cleavage of ether bonds, particularly aryl methyl ethers, to form the corresponding phenols. This demethylation step is crucial for introducing a functional handle for the subsequent carbonylation.

Step 3: Synthesis of 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazol-6-yl trifluoromethanesulfonate

-

A solution of 3-methyl-1H-indazol-6-ol (458 mg, 3.1 mmol) in tetrahydrofuran (30 mL) is treated with sodium hydride (60% dispersion in oil).

-

After the initial effervescence subsides, the solution is heated to 50 °C for 1 hour before cooling to room temperature.

-

N-phenyltrifluoromethanesulfonimide (2.50 g, 7.0 mmol) is added, and the mixture is stirred.

-

The reaction is worked up and purified by chromatography to yield the ditriflated product.

-

Expert Insight: The phenolic hydroxyl group is converted to a triflate, an excellent leaving group, to facilitate the subsequent palladium-catalyzed carbonylation. The indazole nitrogen is also triflated under these conditions.

Step 4: Synthesis of Methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate

-

A solution of the ditriflated indazole (0.61 g, 1.5 mmol) in DMF (6 mL) is flushed with carbon monoxide.

-

Palladium(II) acetate (68 mg, 0.30 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (167 mg, 0.30 mmol), triethylamine (0.45 mL, 3.2 mmol), and methanol (4 mL) are added.

-

The solution is stirred overnight under a carbon monoxide atmosphere.

-

The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are concentrated and purified by chromatography.

-

Expert Insight: This is a palladium-catalyzed carbonylation reaction. The palladium catalyst inserts into the aryl-triflate bond, and subsequent coordination of carbon monoxide and nucleophilic attack by methanol leads to the formation of the methyl ester.

Step 5: Synthesis of this compound

-

To a solution of the methyl ester from the previous step (590 mg, 1.83 mmol) in a 3:1 mixture of methanol/water (72 mL), potassium carbonate (1.01 g, 7.31 mmol) is added.

-

The mixture is heated at reflux for 2 hours.

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with potassium bisulfate to a pH of 3-3.5.

-

The resulting white precipitate is collected by vacuum filtration, dissolved in ethyl acetate, washed with water, dried over magnesium sulfate, filtered, and concentrated to yield the final product.[4]

-

Expert Insight: The final step is the saponification (hydrolysis) of the methyl ester to the carboxylic acid using a base, followed by acidification to protonate the carboxylate and precipitate the desired product. This step also removes the trifluoromethylsulfonyl protecting group from the indazole nitrogen.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry due to its ability to form key interactions with biological targets, particularly protein kinases.[2] Indazole-containing compounds are found in numerous FDA-approved drugs.[3]

The Role of Indazoles as Kinase Inhibitors:

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole ring system is considered a bioisostere of purines, the core of ATP. This structural mimicry allows indazole derivatives to act as competitive inhibitors at the ATP-binding site of kinases.

Caption: Mechanism of kinase inhibition by indazole-based drugs.

This compound as a Building Block:

While specific drugs containing the exact this compound moiety are not prominently marketed, this compound is a valuable intermediate for creating more complex molecules. The carboxylic acid group at the C-6 position serves as a versatile handle for amide bond formation, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the C-3 position can influence the orientation of the molecule within the binding pocket of a target protein.

For instance, the potent multi-kinase inhibitor Axitinib , used in the treatment of renal cell carcinoma, features a substituted indazole core.[5] While the synthesis of Axitinib starts from a different indazole derivative, the principles of using the indazole scaffold are the same. The development of such drugs highlights the importance of having a diverse toolbox of substituted indazoles, like this compound, available for drug discovery campaigns.[3][6]

Conclusion

This compound is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its structure, based on the privileged indazole scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The synthetic route, although multi-stepped, employs well-understood and robust chemical transformations. For researchers and drug development professionals, this compound represents a valuable tool for the exploration of new chemical space and the development of next-generation targeted therapies.

References

-

MDPI. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). AXITINIB. Retrieved from [Link]

- Patents Google. (n.d.). US9580406B2 - Processes for the preparation of axitinib.

-

PubChem. (n.d.). Axitinib. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Verma, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 5. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB [orgspectroscopyint.blogspot.com]

A Technical Guide to 3-methyl-1H-indazole-6-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique aromatic heterocyclic structure allows it to serve as a versatile bioisostere of indole, engaging with a multitude of biological targets. This guide provides a comprehensive technical overview of a key derivative, 3-methyl-1H-indazole-6-carboxylic acid, intended for researchers, chemists, and drug development professionals. We will delve into its core molecular properties, outline a representative synthetic protocol, and explore its significance as a building block in the development of novel therapeutics.

Core Molecular Profile

This compound is a functionalized indazole derivative that serves as a valuable intermediate in organic synthesis. Its unambiguous identification is critical for reproducible research and development. The key properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂[][3][4] |

| Molecular Weight | 176.17 g/mol [][3][4] |

| CAS Number | 201286-96-6[][3][5] |

| IUPAC Name | This compound[] |

| SMILES | CC1=C2C=CC(=CC2=NN1)C(=O)O[] |

| InChI Key | HJVKVWJWZDGWCG-UHFFFAOYSA-N[] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95%[] |

| Boiling Point | 439.112°C at 760 mmHg (Predicted)[] |

| Density | 1.422 g/cm³ (Predicted)[] |

Synthesis and Purification

A reliable and scalable synthetic route is paramount for the utilization of any chemical building block. The synthesis of this compound can be achieved through various pathways, often involving the hydrolysis of a corresponding ester precursor. The causality behind this common final step lies in the ester's role as a protecting group for the carboxylic acid, which might otherwise interfere with preceding reaction steps. Hydrolysis provides a clean and high-yielding deprotection method.

Representative Synthetic Protocol: Hydrolysis of Methyl Ester Precursor

This protocol details the final step in a multi-step synthesis, converting the methyl ester intermediate to the final carboxylic acid product.[3] The workflow is designed to ensure high purity and yield.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate (1.0 eq) in a 3:1 mixture of Methanol (MeOH) and water, add potassium carbonate (K₂CO₃) (4.0 eq).

-

Heating: Heat the resulting mixture at reflux for 2-3 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Solvent Removal: Upon completion, cool the mixture to room temperature. Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Acidification: The remaining aqueous solution is carefully acidified to a pH of approximately 3 to 3.5 using a saturated aqueous solution of potassium hydrogen sulfate (KHSO₄). The causality for this step is to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

Isolation: Isolate the resulting white precipitate by vacuum filtration.

-

Purification: Dissolve the filtered solid in a suitable organic solvent, such as ethyl acetate (EtOAc), and wash with water to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a white solid.[3]

Caption: Synthetic workflow for the final deprotection step.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block for constructing more complex molecules with therapeutic potential. The indazole nucleus is a key feature in numerous FDA-approved drugs and clinical candidates.[1]

-

Scaffold for Kinase Inhibitors: The indazole core is a well-established scaffold for designing ATP-competitive kinase inhibitors used in oncology. For example, Pazopanib, a multi-targeted tyrosine kinase inhibitor, is synthesized from a related precursor, 3-methyl-6-nitro-1H-indazole, highlighting the importance of this substitution pattern in drug design.[6] The carboxylic acid group on the title compound provides a reactive handle for amide coupling, enabling the exploration of structure-activity relationships by attaching various amine-containing fragments.

-

Intermediate for Novel Therapeutics: Research into indazole derivatives is highly active. For instance, indazole-3-carboxamides, which can be synthesized from precursors like the title compound, have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[7] This mechanism is a promising target for treating inflammatory and autoimmune diseases, demonstrating the potential for this chemical class beyond oncology.

-

Foundation for Chemical Libraries: The dual functionality of the carboxylic acid and the N-H of the pyrazole ring allows for derivatization at multiple points. This makes this compound an ideal starting material for generating diverse chemical libraries for high-throughput screening in drug discovery campaigns.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. While a specific, comprehensive hazard profile is not fully established, data from structurally related compounds provide a basis for safe handling procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[9][11] Standard good laboratory hygiene practices, such as washing hands thoroughly after handling, should be followed.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[5][10] Storage under an inert atmosphere is also recommended.[10]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than a simple chemical compound; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined molecular properties, accessible synthesis, and strategic positioning of reactive functional groups make it a valuable precursor for developing novel therapeutics. Its structural relationship to the core of established drugs underscores its potential and solidifies its role as a significant building block for researchers and scientists dedicated to the future of drug discovery.

References

-

Safety Data Sheet - 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. Angene Chemical. [Link]

-

MSDS of this compound - Capot Chemical. Capot Chemical. [Link]

-

3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem. National Institutes of Health. [Link]

-

methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem. National Institutes of Health. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. [Link]

-

What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Medium. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. 201286-96-6|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bloomtechz.com [bloomtechz.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.ca [fishersci.ca]

- 11. angenechemical.com [angenechemical.com]

The Indazole Scaffold: A Privileged Core in Drug Discovery with a Focus on 3-Methyl-1H-indazole-6-carboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Moiety

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is a recurring motif in a multitude of biologically active compounds, demonstrating a vast array of pharmacological properties.[1][2] Its unique electronic and structural features allow for diverse substitutions, leading to compounds with activities ranging from anti-cancer and anti-inflammatory to antibacterial and antiviral.[1][2] While a significant body of research exists for the broader class of indazole derivatives, this guide will delve into the available technical information surrounding the specific entity, 3-methyl-1H-indazole-6-carboxylic acid , while also contextualizing its potential within the wider landscape of indazole-based drug discovery.

Chemical Profile of this compound

Molecular Formula: C₉H₈N₂O₂[]

Molecular Weight: 176.17 g/mol []

Structure:

The structure features the characteristic 1H-indazole core, with a methyl group at the 3-position and a carboxylic acid group at the 6-position. The carboxylic acid moiety, in particular, offers a handle for further chemical modification, such as the formation of amides or esters, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves a multi-step sequence starting from readily available precursors. A generalized synthetic workflow is outlined below.

Caption: A potential synthetic pathway to this compound.[5]

Exemplary Synthetic Protocol (Conceptual)

The following protocol is a conceptual representation based on established synthetic methodologies for similar indazole derivatives.[5]

Step 1: Formation of 6-Methoxy-3-methyl-1H-indazole

-

A solution of 2-fluoro-4-methoxyacetophenone in hydrazine is heated at reflux.

-

After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are concentrated to yield 6-methoxy-3-methyl-1H-indazole.[5]

Step 2: Demethylation to 3-Methyl-1H-indazol-6-ol

-

To a solution of 6-methoxy-3-methyl-1H-indazole in a suitable solvent (e.g., dichloromethane), a demethylating agent like boron tribromide is added at a controlled temperature.

-

The reaction is stirred until completion and then carefully quenched.

-

Work-up and purification provide 3-methyl-1H-indazol-6-ol.[5]

Step 3: Triflation

-

The hydroxyl group of 3-methyl-1H-indazol-6-ol is converted to a triflate by reacting with N-phenyltrifluoromethanesulfonimide in the presence of a base.[5]

Step 4: Palladium-Catalyzed Carbonylation

-

The triflate intermediate is subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide, a palladium catalyst (e.g., palladium acetate), a phosphine ligand, a base, and methanol to form the corresponding methyl ester.[5]

Step 5: Hydrolysis to this compound

-

The methyl ester is hydrolyzed using a base such as potassium carbonate in a mixture of methanol and water.

-

The reaction mixture is heated at reflux, followed by removal of methanol.

-

Acidification of the aqueous solution precipitates the final product, this compound, which can be isolated by filtration.[5]

Biological Activities of the Indazole Scaffold: A Broad Overview

While specific biological activity data for this compound is not extensively reported in publicly available literature, the indazole scaffold is a well-established pharmacophore with a wide range of biological activities. Understanding these provides a framework for the potential applications of its derivatives.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of indazole derivatives. For instance, a series of novel 3-methyl-1H-indazole derivatives were synthesized and showed potent activity against both Bacillus subtilis and Escherichia coli.[1] One of the most active compounds in this series exhibited significant zones of inhibition, comparable to the standard drug ciprofloxacin.[1] The proposed mechanism for some indazole-based antibacterial agents involves the inhibition of essential bacterial enzymes like topoisomerase-II DNA gyrase.[1]

Anti-Cancer Activity

The indazole nucleus is a core component of several approved anti-cancer drugs and clinical candidates. These compounds often function as kinase inhibitors. For example, Pazopanib, an indazole-containing drug, is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The anti-tumor effects of indazole derivatives are often attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells.[2]

Anti-Inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators. For example, some indazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins involved in inflammation.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Structure-activity relationship (SAR) studies on various indazole series have provided valuable insights for the design of more potent and selective agents.

For this compound, the methyl group at the 3-position and the carboxylic acid at the 6-position are key functional groups that can be modified to explore the SAR. The carboxylic acid at the C-6 position provides a vector for the synthesis of a library of amide or ester derivatives, which can be screened for various biological activities.

Caption: Key positions for SAR exploration on the this compound scaffold.

Conclusion

This compound is a member of the pharmacologically significant indazole family. While specific, in-depth data on its biological activity is limited in the current body of scientific literature, the well-established and diverse biological profile of the indazole scaffold suggests that this compound and its derivatives hold potential for further investigation in drug discovery programs. Future research efforts focused on the synthesis and biological evaluation of a library of compounds derived from this compound are warranted to elucidate its specific therapeutic potential.

References

-

Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(38), 26657-26684. Available from: [Link]

-

Zhang, Y., et al. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574. Available from: [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available from: [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

-

Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available from: [Link]

-

Bremner, J. B., et al. (2007). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 50(23), 5749-5761. Available from: [Link]

-

Wang, X., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1494. Available from: [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

-

Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available from: [Link]

-

Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

-

Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. Available from: [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. Available from: [Link]

Sources

An In-depth Technical Guide to Investigating the Potential Mechanism of Action of 3-methyl-1H-indazole-6-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics. This guide provides a comprehensive framework for elucidating the potential mechanism of action of the novel compound, 3-methyl-1H-indazole-6-carboxylic acid. Based on extensive evidence from structurally related molecules, we hypothesize that its primary mechanism involves the inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. This document outlines a logical, multi-stage experimental strategy, from initial target class identification to specific target validation and cellular pathway analysis. Detailed, field-proven protocols and data interpretation guidelines are provided to empower researchers to systematically investigate this promising compound.

Introduction: The Indazole Scaffold as a Kinase-Targeting Pharmacophore

The indazole core is a bicyclic heteroaromatic system that has proven to be a highly successful pharmacophore in the design of targeted therapies.[1][2][3] A significant number of indazole-containing drugs function as potent and selective protein kinase inhibitors.[1][2][4] Protein kinases play a pivotal role in signal transduction pathways that govern cell proliferation, survival, differentiation, and migration. Their aberrant activity is a hallmark of many cancers and other proliferative or inflammatory diseases.

Several FDA-approved drugs underscore the therapeutic potential of the indazole scaffold in kinase inhibition:

-

Axitinib and Pazopanib: Multi-targeted tyrosine kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs).[1]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor, but its development history is intertwined with kinase inhibitor research.

-

Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and ALK.[4]

Given this precedent, the primary hypothesis for the mechanism of action of this compound is its function as a competitive inhibitor at the ATP-binding site of one or more protein kinases. The specific substitution pattern—a methyl group at position 3 and a carboxylic acid at position 6—will dictate its unique selectivity profile against the human kinome.

Proposed Primary Mechanism: Protein Kinase Inhibition

We propose that this compound functions by occupying the ATP-binding pocket of specific protein kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting aberrant signaling cascades. The indazole ring system is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

Potential Kinase Target Families

Based on the activities of other indazole derivatives, several kinase families are high-priority candidates for initial investigation:[1][4][5]

-

Tyrosine Kinases:

-

Serine/Threonine Kinases:

-

Aurora Kinases (A and B): Master regulators of mitosis; targeting these can induce cell cycle arrest and apoptosis.[5]

-

Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication.

-

Rho-associated coiled-coil containing protein kinases (ROCK1/2): Involved in cytoskeleton regulation, cell motility, and proliferation.[4]

-

The following diagram illustrates the proposed general mechanism of action.

Caption: Proposed competitive ATP-binding mechanism.

A Phased Experimental Approach for Mechanism of Action Elucidation

A systematic, multi-phase approach is essential to validate the kinase inhibition hypothesis and identify specific molecular targets.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of indazole-6-carboxylic acid compounds

An In-Depth Technical Guide to Indazole-6-Carboxylic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, offering a versatile starting point for drug discovery. The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are rare in nature but have demonstrated a vast spectrum of pharmacological activities in synthetic compounds, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3]

This guide focuses specifically on indazole-6-carboxylic acid and its derivatives. The inclusion of the carboxylic acid group at the 6-position provides a critical handle for molecular interactions, often serving as a key hydrogen bond donor or acceptor, or as a point for further chemical modification to modulate properties like solubility and cell permeability. This strategic functionalization makes the indazole-6-carboxylic acid core a particularly compelling scaffold for targeting a diverse array of enzymes and receptors.

This document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and explore the biological mechanisms that these molecules modulate, grounding all claims in authoritative scientific literature.

Part 1: Synthesis of the Indazole-6-Carboxylic Acid Core and its Derivatives

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The indazole-6-carboxylic acid core can be constructed through several established synthetic routes, often starting from commercially available substituted toluenes or benzoic acids. The choice of a specific route is often dictated by the desired substitution pattern on the final molecule.

A common and effective strategy involves the cyclization of appropriately substituted hydrazones. This process leverages well-understood chemical transformations to construct the bicyclic indazole core. The subsequent functionalization at key positions, such as N-1 or C-3, allows for the generation of diverse chemical libraries for biological screening.

Below is a generalized workflow illustrating a common synthetic approach to create functionalized indazole-6-carboxylic acid derivatives.

Rationale Behind the Workflow:

-

Starting Material Selection: Using a substituted fluorobenzoate derivative is a strategic choice. The fluorine atom acts as a good leaving group during the cyclization step (Step 3), facilitating the formation of the pyrazole ring.

-

Protecting Groups (Step 7): The indazole NH is acidic and nucleophilic, which can interfere with subsequent reactions. Protecting this nitrogen (e.g., with a Boc or SEM group) is crucial for selectively performing reactions at other positions, such as C-3 halogenation or N-1 arylation.[4] This choice ensures regiochemical control, which is fundamental in medicinal chemistry.

-

Functionalization Strategies (Step 8): Palladium-catalyzed cross-coupling reactions like Suzuki (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) are powerful tools that allow for the introduction of a wide variety of aryl and heteroaryl groups at the C-3 and N-1 positions, respectively.[1] This modularity is key to exploring the structure-activity relationship (SAR). Amide coupling is a direct and robust method to convert the carboxylic acid into amides, a common functional group in many drugs.[5]

Exemplary Protocol: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

This protocol provides a practical example of how the indazole-6-carboxylic acid scaffold can be functionalized. Iodination at the C-3 position creates a versatile intermediate for further cross-coupling reactions.

Methodology:

-

Esterification: To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indazole-6-carboxylate.

-

Iodination: Dissolve the methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol (15 volumes). Add sodium hydroxide (1.2 eq) and stir until a clear solution is formed.[6]

-

Reagent Addition: Add elemental iodine (I₂) (1.2 eq) portion-wise at room temperature over 30 minutes. Stir the reaction for an additional hour.[6]

-

Isolation: Upon reaction completion (monitored by TLC), filter the reaction mixture. Evaporate the filtrate to dryness. Add a saturated solution of sodium sulfite to the residue and stir for 30 minutes to quench any remaining iodine.[6]

-

Purification: Filter the resulting precipitate, wash with water, and dry the solid cake under vacuum to obtain the target product, methyl 3-iodo-1H-indazole-6-carboxylate, as a light-yellow solid.[6]

This protocol highlights a straightforward and scalable method for producing a key intermediate. The choice of basic conditions for iodination is crucial as it deprotonates the indazole N-H, activating the ring system for electrophilic substitution at the C-3 position.

Part 2: Pharmacological Significance and Key Biological Targets

The indazole-6-carboxylic acid scaffold has been successfully employed to develop inhibitors and modulators for a range of biological targets. Its structural rigidity, combined with the versatile interaction capabilities of the carboxylic acid and the pyrazole-like nitrogens, allows for precise targeting of enzyme active sites and receptor binding pockets.

Anti-Cancer Applications: Kinase and PARP Inhibition

A significant focus of research on indazole derivatives has been in oncology. Many of these compounds function as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[7]

-

Kinase Inhibition: Indazole derivatives have been developed as potent inhibitors of various kinases, including VEGFR-2, Aurora kinases, and Rho-kinase.[7] The indazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket. The carboxylic acid at the C-6 position can form additional interactions with solvent-exposed residues or be converted into amides to probe deeper pockets and enhance selectivity.[7]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a major breakthrough in cancer therapy, particularly for tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[8][9] While many approved PARP inhibitors feature other scaffolds, the indazole core has been explored for this target. The indazole-carboxamide moiety can mimic the nicotinamide portion of the NAD+ substrate, effectively blocking the PARP enzyme's catalytic activity. Niraparib, an approved PARP inhibitor, contains an indazole core, underscoring the scaffold's utility for this target class.[7]

Anti-Diabetic Applications: GPR120 Agonism

Beyond oncology, indazole-6-carboxylic acid derivatives have shown significant promise in treating metabolic diseases like type 2 diabetes. A notable example is the development of selective agonists for G protein-coupled receptor 120 (GPR120).

GPR120 is a free fatty acid receptor that, upon activation, stimulates glucose uptake and possesses anti-inflammatory effects. Agonists of this receptor are therefore highly sought after as potential anti-diabetic agents.[10][11]

Researchers at AstraZeneca identified a series of indazole-6-phenylcyclopropylcarboxylic acids as potent and selective GPR120 agonists.[10][12] Their work demonstrated that the indazole core, a phenyl group, and a stereospecific cyclopropylcarboxylic acid moiety were all crucial for high-potency agonism.

Other Therapeutic Areas

The versatility of the indazole-6-carboxylic acid scaffold extends to other areas:

-

Anti-inflammatory Agents: Many indazole derivatives exhibit anti-inflammatory activity, which is sometimes linked to the inhibition of enzymes like COX-2.[1][13]

-

Male Contraceptives: Certain indazole-3-carboxylic acid derivatives, such as gamendazole, have been investigated as non-hormonal male contraceptives by targeting Sertoli cells in the testes and disrupting spermatogenesis.[14][15] While not a 6-carboxylic acid, this highlights the broader potential of indazole carboxylic acids in reproductive health.

-

Cardiovascular Diseases: Derivatives have been explored for cardioprotective effects, with some compounds showing promise in models of ischemia-reperfusion injury.[16]

Part 3: Structure-Activity Relationship (SAR) Studies

Systematic modification of a lead compound is the cornerstone of medicinal chemistry. SAR studies on the indazole-6-carboxylic acid scaffold have yielded critical insights into the structural requirements for potent and selective biological activity.

The diagram below highlights the key positions on the scaffold that are typically modified during optimization campaigns.

SAR Insights from GPR120 Agonists

The development of indazole-6-phenylcyclopropylcarboxylic acids as GPR120 agonists provides an excellent case study in SAR.[10][11]

| Compound ID | R¹ (at C-3) | R² (at N-1) | GPR120 EC₅₀ (μM) | Selectivity vs GPR40 |

| Lead | Phenyl | H | >10 | Low |

| 160 | Phenyl | H | 0.74 | Moderate |

| 161 | Phenyl | H | 0.36 | Moderate |

| 33 | 4-F-Phenyl | H | 0.05 | High (>100x) |

| Analog A | Cyclohexyl | H | >10 | - |

| Analog B | Phenyl | Methyl | 1.5 | Decreased |

Data synthesized from McCoull et al., J. Med. Chem. 2017.[1][10]

Key Deductions:

-

C-3 Position is Critical: Replacing the C-3 phenyl group with an aliphatic group like cyclohexyl (Analog A) leads to a complete loss of activity, indicating a requirement for an aromatic interaction in the receptor binding pocket.

-

Stereochemistry Matters: The activity was found to be highly dependent on the (S,S)-stereochemistry of the cyclopropylcarboxylic acid moiety, which provides selectivity against the related GPR40 receptor.[10][11] This is a classic example of how stereoisomers can have vastly different biological activities.

-

N-1 Substitution is Tolerated but Not Optimal: Alkylation at the N-1 position (Analog B) decreased potency, suggesting that a free N-H may be involved in a favorable hydrogen bonding interaction or that a bulky group at this position introduces a steric clash.

-

Aromatic Substitution Enhances Potency: Adding a fluorine atom to the C-3 phenyl group (Compound 33) significantly increased potency, likely due to favorable electronic or hydrophobic interactions within the GPR120 binding site.[10]

Part 4: Featured Protocol: In Vitro Kinase Inhibition Assay

To assess the efficacy of newly synthesized indazole-6-carboxylic acid derivatives as kinase inhibitors, a robust and quantitative in vitro assay is essential. The following is a generalized protocol for a luminescence-based kinase assay that measures ATP consumption.

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the solution after the kinase reaction. A proprietary reagent is added that contains luciferase, which generates a luminescent signal that is directly proportional to the ATP concentration. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescent signal. Conversely, a non-inhibited kinase will consume most of the ATP, leading to a low signal.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The specific kinase and substrate (e.g., a generic peptide like Poly-GT) concentrations should be optimized to achieve a linear reaction rate.

-

Prepare serial dilutions of the indazole test compounds in DMSO, and then dilute further into the kinase buffer to create 2X compound solutions.

-

Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Kₘ for the specific kinase being tested.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the 2X compound solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO (for 0% inhibition) or 5 µL of a known potent inhibitor/EDTA (for 100% inhibition).

-

Add 5 µL of the 2X kinase/substrate solution to all wells.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Reaction:

-

Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction.

-

-

Detection:

-

Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to all wells.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high and low controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The indazole-6-carboxylic acid scaffold has firmly established its place as a privileged structure in modern drug discovery. Its synthetic tractability and ability to be decorated with diverse functional groups have enabled the development of potent and selective modulators for a wide range of biological targets, from kinases in cancer to G-protein coupled receptors in metabolic disease.[1][7]

The future of research in this area will likely focus on several key themes:

-

Novel Target Exploration: Applying libraries of indazole-6-carboxylic acid derivatives to new and challenging biological targets, including those involved in neurodegenerative and infectious diseases.[2]

-

Improving Drug-like Properties: Moving beyond potency and selectivity to fine-tune pharmacokinetic and pharmacodynamic (PK/PD) properties. This involves modulating solubility, metabolic stability, and cell permeability to develop orally bioavailable drug candidates.[10]

-

Covalent and Allosteric Inhibition: Designing derivatives that can form covalent bonds with their targets for prolonged duration of action or that bind to allosteric sites to achieve greater selectivity over orthosteric inhibitors.

As our understanding of disease biology deepens, the demand for versatile and effective small molecules will only grow. The indazole-6-carboxylic acid core, with its proven track record and vast potential for chemical exploration, is poised to remain a valuable weapon in the arsenal of medicinal chemists for years to come.

References

- ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcO4Gyl0FHPCO1ImsOBK9CxxJYRV63EMEtQJO589Ystd5p6E8uOLukNoSJR20XIAAib-7BFEfI6YHlPuL6bntCOrQFyF54d8qWiVL23g0U-AR36dpMm9zUC5Ji5a2GaQSmXIkcVEmxP1mrbIvGpuHmTYhsrczYINLniqJrof8A0q9xVv6irV2YnUTW9Q==

- Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRwm6UzHtRVWMnb07OuzoKyv_lXwzcjuUrQFdmHGBqIwwur2PXnaHzxbGjxkK80280ieLoMzKWL9NwemCRIx2Bz2GVWoWeFyVjmGp7wLbOpR8jIc3N6ySM-bywg6Z3Z9W3s2Q=

-

Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2783. Available at: [Link]

-

McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. Available at: [Link]

-

McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

- FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV4h51zXiIMtP4OlAon0claGDzqtAjuOY2juwXSxIxJz3rVnGUeMY7UqbYI9jc3isM6ERklQbiTIBrFWa_xrzeSg_Oq8VxC3qHMq3ba0fnnJRMi5fzdyLFPwK4rDe4m8fGO0j6wQ6Xmqrew-YdEC82L-eKFMpvaWs5uGxJMLWR83jxxCHZx-yyxjQ=

-

NIH. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(5), 737-758. Available at: [Link]

-

Uppulapu, S. K., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(22), 4479-4497. Available at: [Link]

-

Owa, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. Available at: [Link]

- Gaikwad, N. D., et al. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(3), 223-236.

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Parmar, K., & Panchal, I. (n.d.). Describes the predicted SAR studies of indazole based derivatives. ResearchGate. Retrieved from [Link]

- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXDuZQKRRUS0vAfw2BRoxdtqMS2IaJZy47WgNXiFQ7OxPlZUFo6h9QeG879xzyB3z-WVDg8zdu7COFfi9QPbPS9lj-MmNFqR6O_fYVRREtUQJuECI2hjgMr2V-aWKDQA0iyC4=

-

Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction, 78(6), 1127-1138. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). indazole. Retrieved from [Link]

- Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.

- J&K Scientific LLC. (n.d.). 1H-Indazole-6-carboxylic acid | 704-91-6. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6vM3iXfKcfyGRraBPnoQjGUiF0bCNRI6QAMHPH0y2q13JNzXIlgg1953figzAy3d0pwXuHlmXiLEcMgxLrXLfzEVsZ_IGqYyJGMUFu7aR3SG9CwYqvIwq6cycNbqPafmJ_3A=

- Google Patents. (n.d.). US20060135764A1 - Indazole-carboxamide compounds.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

- ChemicalBook. (n.d.). 1H-indazole-6-carboxylic acid CAS#: 704-91-6. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIEjM00Q2rlQ4t09KQuSDmU8pqIJ9RpxehO8e7rjzR-4AWetA8J1OibE4zhGTfuQxzMdEoToIZCLc5U3w_ei9zEh6p5JBvfsfR9za5dAHIY0fmaatlHPoG8Uhv-XhZNfyOvjnBOmL_2asd44NSKz0nJ5mbGDF4fdgimn5K8d7bRb0=

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Retrieved from [Link]

- Google Patents. (n.d.). SG11202102406XA - Indazole carboxamides as kinase inhibitors.

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Enthalpy of formation for indazoles.... Retrieved from [Link]

-

NIH. (n.d.). Indazole-3-carboxylic acid. PubChem. Retrieved from [Link]

-

European Open Science. (n.d.). PARP Inhibitor for Ovarian Cancer Therapy. Retrieved from [Link]

-

Smith, M., & Pothuri, B. (2022). Appropriate Selection of PARP Inhibitors in Ovarian Cancer. Current Treatment Options in Oncology, 23(6), 887-903. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eu-opensci.org [eu-opensci.org]

- 9. Appropriate Selection of PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. | Semantic Scholar [semanticscholar.org]

- 13. chemimpex.com [chemimpex.com]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data analysis for 3-methyl-1H-indazole-6-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 3-methyl-1H-indazole-6-carboxylic acid

Introduction

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research and development.[1] The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] this compound (C₉H₈N₂O₂) is a key building block in organic synthesis, valued for its versatile functional groups—the carboxylic acid and the pyrazole ring system—which allow for diverse chemical modifications.

A critical aspect of working with indazoles is the potential for tautomerism, primarily between the 1H- and 2H- forms. These isomers possess distinct physicochemical and pharmacological properties, making their unambiguous identification essential.[1] The thermodynamically more stable 1H-indazole is typically the predominant form.[1][3] This guide provides a comprehensive framework for the spectroscopic analysis of this compound, synthesizing technical protocols with field-proven insights to ensure confident structural confirmation. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, explaining the causality behind experimental choices and data interpretation.

Molecular Structure and Spectroscopic Rationale

The first step in any spectroscopic analysis is to understand the molecule's structure and the expected signals from its constituent parts.

Caption: Structure of this compound with atom numbering.

The key structural features to be identified are:

-

Indazole Core: A bicyclic aromatic system.

-

Substituents: A methyl group at C3, a carboxylic acid at C6.

-

Tautomeric Form: The proton on N1 (or N2), which is a crucial differentiator.

Each spectroscopic technique targets these features differently, and their combined data provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

Rationale: ¹H NMR provides information on the number of distinct protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration). For this molecule, it is key to identifying the aromatic protons, the methyl group, and the exchangeable N-H and COOH protons.

Predicted ¹H NMR Data Summary (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Interpretive Notes |

| N1-H | ~13.0 - 13.5 | s (broad) | A highly deshielded, broad singlet characteristic of the 1H-indazole tautomer.[1] Its presence is a primary confirmation of the isomeric form. |

| COOH | >12.0 | s (broad) | Very deshielded due to hydrogen bonding and the acidic nature of the proton.[4] Disappears upon D₂O exchange. |

| H7 | ~8.1 - 8.2 | s | A singlet due to minimal coupling with H5. Expected to be downfield due to the anisotropic effect of the neighboring carboxylic acid. |

| H4 | ~7.8 - 7.9 | d | A doublet, coupling to H5. Its chemical shift is influenced by the pyrazole ring fusion.[5] |

| H5 | ~7.7 - 7.8 | d | A doublet, coupling to H4.[5] |

| C3-CH₃ | ~2.5 - 2.6 | s | A sharp singlet in the typical benzylic methyl region.[5] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

-

Acquisition:

-

Verification (Optional): Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to the N-H and COOH protons will disappear, confirming their assignment.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: Proton-decoupled ¹³C NMR reveals the number of unique carbon atoms and their electronic environments. The chemical shifts are indicative of hybridization (sp², sp³) and the nature of attached functional groups (e.g., carbonyl, aromatic).

Predicted ¹³C NMR Data Summary (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Interpretive Notes |

| C=O (Carboxyl) | ~165 - 170 | The carbonyl carbon of the carboxylic acid, typically found in this downfield region.[4] |

| C3 | ~140 - 142 | The sp² carbon bearing the methyl group. |

| C7a | ~138 - 140 | Bridgehead carbon. |

| C3a | ~122 - 124 | Bridgehead carbon. |

| C6 | ~125 - 128 | Aromatic carbon attached to the carboxylic acid group. |

| C4, C5, C7 | ~110 - 125 | Aromatic CH carbons. Specific assignments can be confirmed with 2D NMR techniques like HSQC/HMBC. |

| CH₃ | ~12 - 14 | The sp³ methyl carbon, appearing in the typical upfield aliphatic region. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR.

-

Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[8]

-

Set the spectral width to 0-200 ppm.

-

-

Advanced Analysis (Optional): Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons, which can confirm the methyl group assignment.[8]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as they correspond to characteristic vibrational frequencies (stretching and bending).[9] For this molecule, IR is crucial for confirming the carboxylic acid and N-H moieties.

Key IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Key Interpretive Notes |

| O-H (Carboxyl) | 2500 - 3300 (very broad) | O-H Stretch | An extremely broad and characteristic absorption due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid.[4][10] |

| N-H (Indazole) | 3100 - 3300 (broad) | N-H Stretch | Often appears as a broad peak superimposed on the O-H stretch, characteristic of the N-H in the indazole ring.[1] |

| C=O (Carboxyl) | 1680 - 1710 | C=O Stretch | A strong, sharp peak. The position is indicative of a conjugated carboxylic acid.[4][11] |

| C=N / C=C | 1500 - 1640 | Ring Stretch | A series of absorptions corresponding to the stretching vibrations within the aromatic indazole ring system.[11] |

| C-O (Carboxyl) | 1210 - 1320 | C-O Stretch | A strong band associated with the carboxylic acid C-O single bond.[10] |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to older methods like KBr pellets, reducing the chance of sample contamination or degradation.

-

-

Data Acquisition:

-

Record the spectrum, typically over a range of 4000 to 600 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula. Fragmentation patterns can also offer structural clues.

Expected Mass Spectrometry Data

-

Molecular Formula: C₉H₈N₂O₂

-

Monoisotopic Mass: 176.0586 g/mol []

-

Expected HRMS (ESI+) Result: [M+H]⁺ = 177.0664

-